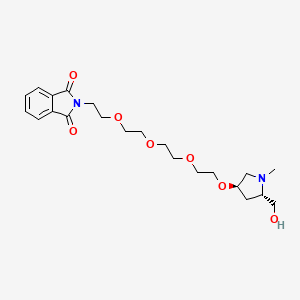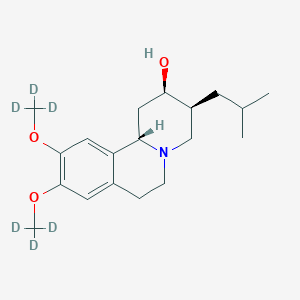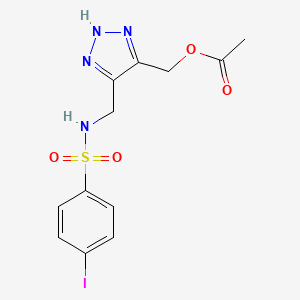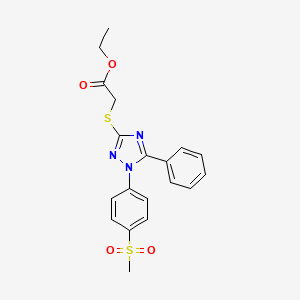
Tyrosinase/elastase-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosinase/elastase-IN-1 is a compound known for its inhibitory effects on the enzymes tyrosinase and elastase. Tyrosinase is a polyphenol oxidase enzyme responsible for the production of melanin in mammals and enzymatic browning in fruits, while elastase is an enzyme that breaks down elastin, a key protein in the skin’s extracellular matrix. The inhibition of these enzymes has significant implications in the fields of dermatology, cosmetics, and anti-aging research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase/elastase-IN-1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific inhibitory groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions: Tyrosinase/elastase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
科学研究应用
Tyrosinase/elastase-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting melanin production and elastin degradation, which are crucial in skin aging and pigmentation disorders.
Medicine: Explored for potential therapeutic applications in treating hyperpigmentation, skin aging, and inflammatory conditions.
Industry: Incorporated into cosmetic formulations for skin whitening and anti-aging products
作用机制
The mechanism of action of Tyrosinase/elastase-IN-1 involves binding to the active sites of tyrosinase and elastase enzymes, thereby inhibiting their activity. For tyrosinase, the compound interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. For elastase, it prevents the breakdown of elastin, maintaining the structural integrity of the skin .
相似化合物的比较
Ascorbic Acid: Known for its antioxidant properties and ability to inhibit tyrosinase.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin-lightening products.
Hydroquinone: A potent tyrosinase inhibitor used in dermatology for treating hyperpigmentation
Uniqueness: Tyrosinase/elastase-IN-1 is unique due to its dual inhibitory action on both tyrosinase and elastase, making it a versatile compound for anti-aging and skin-whitening applications. Unlike other inhibitors that target only one enzyme, this compound offers a broader spectrum of activity, enhancing its potential in cosmetic and therapeutic formulations .
属性
分子式 |
C33H52O5 |
|---|---|
分子量 |
528.8 g/mol |
IUPAC 名称 |
(2R,4R,10R,19S,22R,23R)-23-hydroxy-2,11,11,15,16,22,23-heptamethyl-5,9-dioxahexacyclo[13.12.0.02,12.04,10.016,25.019,24]heptacos-25-ene-19-carboxylic acid |
InChI |
InChI=1S/C33H52O5/c1-20-11-14-33(27(34)35)16-15-30(5)21(25(33)32(20,7)36)9-10-24-29(4)19-22-26(38-18-8-17-37-22)28(2,3)23(29)12-13-31(24,30)6/h9,20,22-26,36H,8,10-19H2,1-7H3,(H,34,35)/t20-,22-,23?,24?,25?,26+,29+,30?,31?,32-,33+/m1/s1 |
InChI 键 |
BZWKNRHQLZNOGT-QCJDBAJGSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CCC3(C(=CCC4C3(CCC5[C@@]4(C[C@@H]6[C@@H](C5(C)C)OCCCO6)C)C)C2[C@]1(C)O)C)C(=O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OCCCO6)C)C)C2C1(C)O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



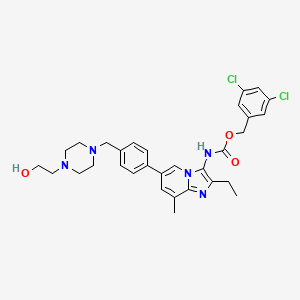
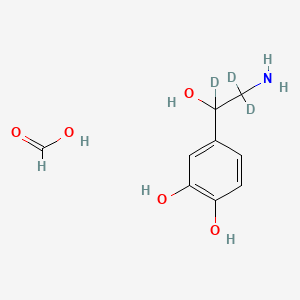
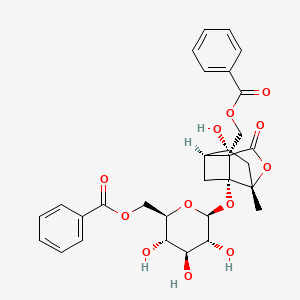
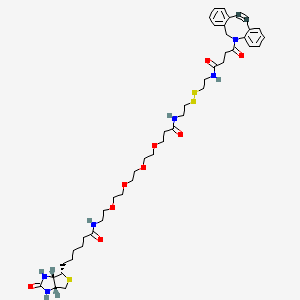
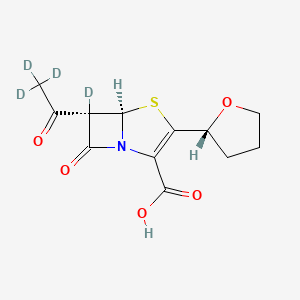

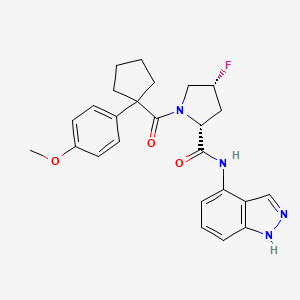
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
